

Sceleratine N-oxide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Sceleratine N-oxide

Cat. No.: B15146759

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This technical guide provides an in-depth overview of **Sceleratine N-oxide**, a pyrrolizidine alkaloid N-oxide, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, toxicological data, and metabolic pathways, presenting a comprehensive resource for those investigating this compound.

Chemical and Physical Properties

Sceleratine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental properties are summarized in the table below.

Property	Value	Citation
CAS Number	103184-92-5	
Molecular Formula	C ₁₈ H ₂₇ NO ₈	
Molecular Weight	385.41 g/mol	
Appearance	Solid	[1]
Storage Temperature	2-8°C	[1]

Toxicological Profile

The toxicity of **Sceleratine N-oxide**, like other pyrrolizidine alkaloid (PA) N-oxides, is primarily attributed to its metabolic activation. While generally considered less toxic than their parent tertiary alkaloids, PA N-oxides can be reduced back to the parent PA by gut microbiota and hepatic enzymes. This conversion is a critical step, as the parent PA is then metabolized by hepatic cytochrome P450 enzymes to highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to hepatotoxicity.^{[2][3]}

A safety data sheet for a commercially available **Sceleratine N-oxide** reference standard indicates that it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.^[1]

Quantitative Toxicity Data:

Currently, specific LD50 or IC50 values for **Sceleratine N-oxide** are not readily available in the public domain. The relative potency of PA N-oxides compared to their parent alkaloids is an area of ongoing research, with some studies suggesting it can vary depending on the endpoint being measured.^[2]

Metabolic Pathways and Mechanism of Action

The primary mechanism of toxicity for **Sceleratine N-oxide** involves a two-step metabolic process.

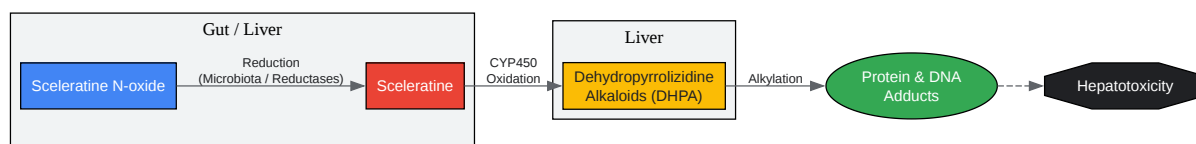
- **Reduction to Sceleratine:** In the gastrointestinal tract and liver, **Sceleratine N-oxide** can be reduced to its parent alkaloid, sceleratine. This reaction is mediated by intestinal microflora and hepatic reductases.
- **Oxidative Metabolism of Sceleratine:** The resulting sceleratine undergoes oxidative metabolism in the liver, catalyzed by cytochrome P450 enzymes. This process generates unstable and highly reactive pyrrolic esters (DHPAs).

These reactive metabolites are the ultimate toxicants, capable of alkylating cellular components and inducing cellular damage.

A proposed common mechanism for the hepatotoxicity of toxic PAs involves the depletion of glutathione (GSH) and the inhibition of key antioxidant enzymes such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). While direct experimental

evidence for **Sceleratine N-oxide**'s effect on these specific enzymes is limited, it is a plausible pathway given its classification as a PA N-oxide.

Below is a diagram illustrating the general metabolic activation pathway of pyrrolizidine alkaloid N-oxides.



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Caption: Metabolic activation of **Sceleratine N-oxide**.

Experimental Protocols

Detailed experimental protocols for the analysis of **Sceleratine N-oxide** are not widely published. However, general methodologies for the detection and quantification of pyrrolizidine alkaloids and their N-oxides can be adapted.

A. Extraction from Biological Matrices (General Approach):

- **Sample Preparation:** Homogenize tissue samples or plasma in an appropriate buffer.
- **Solid-Phase Extraction (SPE):** Utilize a cation-exchange SPE cartridge to isolate the alkaloids from the matrix.
- **Elution:** Elute the alkaloids from the SPE cartridge using a suitable solvent, such as methanol containing a small percentage of ammonia.
- **Concentration:** Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

B. Analytical Method for Quantification (General Approach):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of PA N-oxides.

- **Chromatographic Separation:** A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
- **Mass Spectrometric Detection:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for **Sceleratine N-oxide** and a suitable internal standard should be optimized for accurate quantification.

Biological Activity

Limited research has been conducted on the specific biological activities of **Sceleratine N-oxide** beyond its toxicity. One study has reported its use as an aversive conditioning agent in livestock to prevent the consumption of plants containing toxic pyrrolizidine alkaloids.^[4] This suggests that the compound elicits a negative physiological response in animals.

Conclusion

Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide with a well-defined chemical structure. Its toxicological significance is intrinsically linked to its metabolic conversion to the parent alkaloid, sceleratine, and subsequent activation to reactive pyrrolic species. While specific quantitative toxicity data remains scarce, the general mechanisms of PA N-oxide toxicity provide a framework for understanding its potential health risks. Further research is warranted to fully elucidate the specific biological effects, toxicokinetics, and potential signaling pathway modulation of **Sceleratine N-oxide**. The experimental approaches outlined in this guide can serve as a starting point for researchers investigating this compound.

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